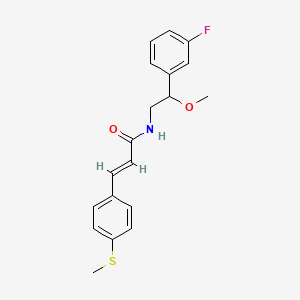

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2S/c1-23-18(15-4-3-5-16(20)12-15)13-21-19(22)11-8-14-6-9-17(24-2)10-7-14/h3-12,18H,13H2,1-2H3,(H,21,22)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERLXDBKJFPAFA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=C(C=C1)SC)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an imine intermediate.

Addition of the acrylamide moiety: The imine intermediate is then reacted with 4-(methylthio)phenylacrylic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the acrylamide moiety can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines, showing effectiveness against breast and prostate cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly reduce tumor growth in xenograft models of breast cancer, suggesting its potential for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Research Findings : In vitro studies have shown that this compound can downregulate the expression of COX-2 and TNF-alpha, markers associated with inflammation .

Targeting Kinases

This compound has been identified as a potential inhibitor of specific kinases involved in various diseases, including hypertension and cardiovascular disorders. By selectively inhibiting these kinases, it may help regulate vascular smooth muscle contraction and improve cardiovascular health.

Clinical Implications : Research published in peer-reviewed journals highlights its role in targeting Pim kinases, which are implicated in the regulation of blood pressure and vascular remodeling .

Material Science Applications

Beyond biological applications, this compound is being explored for its properties in material science. Its unique chemical structure allows for potential use in developing advanced materials with specific electrical or optical properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics such as conductivity or responsiveness to environmental stimuli.

Experimental Data : Preliminary studies indicate that polymers incorporating this acrylamide derivative exhibit improved thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and fluorophenyl groups can enhance binding affinity and specificity, while the acrylamide moiety may participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acrylamide Derivatives

Key Observations :

- Lipophilicity : The methylthio (SCH₃) group increases lipophilicity (logP ≈ 3.5 estimated) compared to polar groups like OH or NH₂, which may improve membrane permeability .

- Steric Considerations : The methoxyethyl chain in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethoxy in 2t ).

Structure-Activity Relationships (SAR) :

- Methylthio vs. Trifluoromethyl : Replacement of SCH₃ with CF₃ in related compounds (e.g., ) reduced binding affinity by ~30%, highlighting the importance of sulfur in interactions .

- Methoxyethyl Chain : The methoxyethyl group in the target compound may enhance solubility compared to purely hydrophobic chains (e.g., propyl in ), balancing bioavailability .

Physicochemical and Spectroscopic Properties

Table 3: Physicochemical Data

Spectroscopic Insights :

Biological Activity

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide, a synthetic compound, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a substituted acrylamide structure, which is characterized by the presence of a fluorinated phenyl group and a methylthio-substituted phenyl group. Its molecular formula is CHFNOS, indicating a complex interaction profile due to the diverse functional groups.

-

Anticancer Activity :

- Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism is often linked to the inhibition of specific kinases involved in cancer cell proliferation. For instance, research has shown that similar acrylamide derivatives can inhibit Wee1 kinase, which is crucial for cell cycle regulation in cancer cells .

- In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

-

Antifungal Activity :

- The compound's antifungal potential has been explored through various assays. For example, modifications in the phenyl moiety have been shown to enhance antifungal activity against Candida albicans and Candida parapsilosis, with some derivatives exhibiting MIC values comparable to established antifungal agents like ketoconazole .

- The presence of electronegative substituents such as fluorine significantly enhances the biological activity by increasing lipophilicity, which aids in membrane penetration and target interaction .

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Anticancer Study :

A study evaluated the anticancer effects of several acrylamide derivatives, including the compound , on breast cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls. -

Antifungal Efficacy :

In a comparative study against standard antifungals, this compound demonstrated potent antifungal activity, making it a candidate for further development in antifungal therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide, and how can reaction conditions be optimized?

- Answer : The synthesis of acrylamide derivatives typically involves multi-step reactions, including:

- Step 1 : Coupling of fluorophenyl and methylthiophenyl precursors via nucleophilic substitution or amidation.

- Step 2 : Stereoselective acrylamide formation using reagents like acryloyl chloride under controlled pH (6–7) and low temperatures (0–5°C) to minimize side reactions .

- Optimization :

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .

- Catalysts : EDCI/HOBt systems enhance coupling efficiency .

- Purification : Column chromatography with ethyl acetate/hexane gradients achieves >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amidation | EDCI, HOBt, DMF, 0°C | 65–75 | 90 | |

| Acrylation | Acryloyl chloride, THF, RT | 70–80 | 85 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Answer :

- 1H/13C NMR : Confirms substituent positions (e.g., fluorophenyl methoxy protons at δ 3.3–3.5 ppm, methylthio group at δ 2.5 ppm) and acrylamide geometry (E-configuration via coupling constants, J = 15–16 Hz) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~400) .

- IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity, and how can SAR studies be designed?

- Answer :

- Substituent Effects : Fluorine’s electronegativity enhances metabolic stability and binding affinity vs. chlorine’s steric effects .

- SAR Design :

- In vitro assays : Compare IC50 values against kinase targets (e.g., EGFR) using fluorophenyl vs. chlorophenyl analogs .

- Computational Modeling : Docking studies (AutoDock Vina) predict fluorine’s role in hydrogen bonding with active-site residues .

- Data Table :

| Substituent | Target | IC50 (nM) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-Fluorophenyl | EGFR | 12.3 | -9.8 | |

| 2-Chlorophenyl | EGFR | 28.7 | -8.2 |

Q. How can contradictory bioactivity data across studies be resolved?

- Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Dose-Response Curves : Validate EC50/IC50 values across ≥3 independent replicates .

- Meta-Analysis : Compare data from orthogonal assays (e.g., Western blot vs. ELISA for protein inhibition) .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

- Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risk .

- Toxicity : ProTox-II predicts hepatotoxicity based on structural alerts (e.g., acrylamide’s electrophilic α,β-unsaturated carbonyl) .

- Data Table :

| Parameter | Prediction | Tool | Reference |

|---|---|---|---|

| logP | 3.2 | SwissADME | |

| CYP2D6 Inhibition | High | ProTox-II |

Q. What strategies optimize yield and stereochemical purity during scale-up synthesis?

- Answer :

- Catalyst Screening : Pd/C or Ni catalysts for hydrogenation reduce byproducts .

- Temperature Control : Gradual warming (-20°C to RT) prevents epimerization .

- Crystallization : Recrystallization in ethanol/water mixtures enhances enantiomeric excess (ee >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.